molecular formula C9H8ClNO2S B8292978 2-Chloro-5-(ethylsulfonyl)benzonitrile

2-Chloro-5-(ethylsulfonyl)benzonitrile

Cat. No.: B8292978
M. Wt: 229.68 g/mol
InChI Key: KNTYBCYELLUTPF-UHFFFAOYSA-N
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Description

2-Chloro-5-(ethylsulfonyl)benzonitrile is a benzonitrile derivative featuring a chlorine atom at the 2-position and an ethylsulfonyl (-SO₂C₂H₅) group at the 5-position of the benzene ring. The ethylsulfonyl moiety is a strong electron-withdrawing group, influencing the compound’s reactivity, solubility, and biological activity.

Properties

Molecular Formula

C9H8ClNO2S

Molecular Weight

229.68 g/mol

IUPAC Name

2-chloro-5-ethylsulfonylbenzonitrile

InChI

InChI=1S/C9H8ClNO2S/c1-2-14(12,13)8-3-4-9(10)7(5-8)6-11/h3-5H,2H2,1H3

InChI Key

KNTYBCYELLUTPF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents and key features of 2-Chloro-5-(ethylsulfonyl)benzonitrile with related benzonitrile derivatives:

Compound Substituents Functional Group Characteristics
This compound Cl (position 2), -SO₂C₂H₅ (position 5) -SO₂C₂H₅ is strongly electron-withdrawing, enhancing stability in polar environments. Likely low water solubility due to hydrophobic ethyl chain.
2-Chloro-5-(trifluoromethyl)benzonitrile (CAS 328-87-0) Cl (position 2), -CF₃ (position 5) -CF₃ is electron-withdrawing and lipophilic. Solid at room temperature; insoluble in water .
5-Chloro-2-hydroxybenzonitrile Cl (position 5), -OH (position 2) -OH introduces hydrogen bonding, increasing water solubility. Potential for tautomerism or acidity .
2-Chloro-5-nitrobenzonitrile Cl (position 2), -NO₂ (position 5) -NO₂ is strongly electron-withdrawing, enhancing electrophilicity. May decompose under heat or light .
2-Chloro-5-methylbenzonitrile Cl (position 2), -CH₃ (position 5) -CH₃ is electron-donating, increasing lipophilicity. Molecular weight: 151.59 g/mol; >97% purity available commercially .

Physicochemical Properties

Solubility and Stability
  • This compound : Expected to have low water solubility due to the hydrophobic ethylsulfonyl group. Stability in acidic/alkaline conditions may resemble 2-Chloro-5-(trifluoromethyl)benzonitrile, which hydrolyzes in water to release toxic gases (e.g., HCN) when exposed to acids .
  • 2-Chloro-5-(trifluoromethyl)benzonitrile: Stable under normal conditions but incompatible with strong acids, oxidizers, and bases. Releases toxic gases (e.g., HF, HCN) upon decomposition .
  • 5-Chloro-2-hydroxybenzonitrile : Higher water solubility due to -OH group. Likely stable in neutral conditions but reactive in acidic environments .
Thermal and Chemical Reactivity
  • Sulfonyl and trifluoromethyl groups enhance resistance to electrophilic substitution reactions compared to methyl or hydroxy groups .

Toxicity and Hazard Profiles

Compound Acute Toxicity Long-Term Effects
This compound Likely harmful if swallowed or inhaled (inferred from sulfonyl analogs). Potential respiratory irritation; limited data on carcinogenicity.
2-Chloro-5-(trifluoromethyl)benzonitrile Causes severe eye/skin irritation, respiratory distress, and HCN release with acids. Linked to pulmonary dysfunction (e.g., RADS), thyroid disorders, and neurotoxicity .
2-Chloro-5-nitrobenzonitrile High toxicity via ingestion; may release cyanide or nitroso compounds. Suspected carcinogen; environmental hazard due to persistence .
5-Chloro-2-hydroxybenzonitrile Lower acute toxicity due to -OH group; irritant at high concentrations. Limited data; possible metabolic interference via cyanide release .

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